A Technical Guide to the Spectroscopic Characterization of Methoxymethyl Isothiocyanate
A Technical Guide to the Spectroscopic Characterization of Methoxymethyl Isothiocyanate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methoxymethyl isothiocyanate (CH₃OCH₂NCS). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and the interpretation of spectral features, ensuring a thorough understanding of the molecule's structural characterization.
Introduction to Methoxymethyl Isothiocyanate
Methoxymethyl isothiocyanate is an organosulfur compound with the chemical formula C₃H₅NOS and a molecular weight of 103.14 g/mol .[1] Isothiocyanates, in general, are a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties, making them significant in medicinal chemistry and agricultural science.[2][3] Accurate and unambiguous characterization of their molecular structure is paramount for quality control, reaction monitoring, and understanding their mechanism of action. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.
This guide will provide an in-depth look at the expected spectroscopic signatures of methoxymethyl isothiocyanate, based on the fundamental principles of each technique and comparative data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For methoxymethyl isothiocyanate, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
Expected Spectrum: The ¹H NMR spectrum of methoxymethyl isothiocyanate is predicted to be relatively simple, showing two distinct signals corresponding to the two types of non-equivalent protons.
Interpretation:
-
Methoxymethyl Protons (-O-CH₂-NCS): These two protons are expected to appear as a singlet at approximately δ 4.5 - 5.0 ppm . The downfield shift is attributed to the deshielding effects of the adjacent oxygen and nitrogen atoms. The absence of coupling is due to the lack of adjacent protons.
-
Methoxy Protons (-O-CH₃): These three protons will also appear as a singlet, but further upfield, around δ 3.3 - 3.8 ppm . The oxygen atom causes a significant downfield shift compared to an alkane, but less so than the combined effect on the methylene group.
Causality of Chemical Shifts: The electronegativity of the heteroatoms (O, N, S) plays a crucial role in determining the chemical shifts. The electron-withdrawing nature of these atoms reduces the electron density around the neighboring protons, causing them to experience a stronger effective magnetic field and thus resonate at a higher frequency (further downfield).
¹³C NMR Spectroscopy
Expected Spectrum: The ¹³C NMR spectrum will show three distinct signals, one for each carbon atom in the molecule.
Interpretation:
-
Isothiocyanate Carbon (-N=C=S): This carbon is the most deshielded and is expected to appear in the range of δ 125 - 140 ppm . It is important to note that the isothiocyanate carbon signal can be broad and difficult to observe due to quadrupolar relaxation effects of the adjacent nitrogen atom and the structural flexibility of the NCS group.[4][5] This phenomenon, sometimes referred to as "near-silence," is a key characteristic of isothiocyanates in ¹³C NMR.[4][5]
-
Methoxymethyl Carbon (-O-CH₂-NCS): This carbon is attached to both an oxygen and a nitrogen and is expected to resonate at approximately δ 70 - 80 ppm .
-
Methoxy Carbon (-O-CH₃): The carbon of the methoxy group is the most shielded of the three and is predicted to appear around δ 55 - 65 ppm .[6]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of methoxymethyl isothiocyanate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for small organic molecules.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will likely be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay may be needed to observe the quaternary isothiocyanate carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent method for identifying functional groups within a molecule.
Expected Spectrum and Interpretation: The IR spectrum of methoxymethyl isothiocyanate will be dominated by a very strong and characteristic absorption band for the isothiocyanate group.
-
-N=C=S Asymmetric Stretch: A sharp and intense absorption band is expected in the region of 2000-2200 cm⁻¹ .[8][9] This band is a hallmark of the isothiocyanate functional group and is often used for its identification. Fermi resonance can sometimes cause this band to appear as a multiplet in some isothiocyanates.[10]
-
C-H Stretching: Aliphatic C-H stretching vibrations from the methoxy and methylene groups will appear in the region of 2850-3000 cm⁻¹ .
-
C-O Stretching: A strong C-O stretching band from the ether linkage is expected around 1050-1150 cm⁻¹ .
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As methoxymethyl isothiocyanate is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Apply a small drop of the sample to one plate and press the second plate on top to create a thin film.
-
Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.
Expected Spectrum and Interpretation: For methoxymethyl isothiocyanate (MW = 103.14), the electron ionization (EI) mass spectrum is expected to show the following key features:
-
Molecular Ion Peak (M⁺): A peak at m/z = 103 corresponding to the intact molecule with one electron removed. The intensity of this peak may vary depending on the stability of the molecular ion.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) would result in a fragment at m/z = 72 ([M-31]⁺).
-
Cleavage of the C-N bond could lead to a fragment at m/z = 45 ([CH₃OCH₂]⁺).
-
The isothiocyanate fragment [NCS]⁺ may be observed at m/z = 58 .
-
Other smaller fragments corresponding to further breakdown of the initial fragments are also possible. The fragmentation of alkyl isothiocyanates is a well-studied process.[11]
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a volatile liquid like methoxymethyl isothiocyanate, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used for small molecules to induce fragmentation and create a characteristic fingerprint spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Data Summary and Visualization
The predicted spectroscopic data for methoxymethyl isothiocyanate is summarized in the tables below for easy reference.
Table 1: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 4.5 - 5.0 | Singlet | -O-CH₂ -NCS |
| ¹H | 3.3 - 3.8 | Singlet | -O-CH₃ |
| ¹³C | 125 - 140 | Singlet (potentially broad) | -N=C =S |
| ¹³C | 70 - 80 | Singlet | -O-C H₂-NCS |
| ¹³C | 55 - 65 | Singlet | -O-C H₃ |
Table 2: Predicted IR and MS Data
| Technique | Key Feature | Predicted Value | Assignment |
|---|---|---|---|
| IR | -N=C=S Asymmetric Stretch | 2000-2200 cm⁻¹ | Strong, sharp band |
| IR | C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ | Medium to strong band |
| IR | C-O Stretch | 1050-1150 cm⁻¹ | Strong band |
| MS | Molecular Ion (M⁺) | m/z = 103 | C₃H₅NOS⁺ |
| MS | Fragment | m/z = 72 | [CH₂NCS]⁺ |
| MS | Fragment | m/z = 45 | [CH₃OCH₂]⁺ |
| MS | Fragment | m/z = 58 | [NCS]⁺ |
Visualizations
Caption: Molecular structure of methoxymethyl isothiocyanate.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for methoxymethyl isothiocyanate. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this molecule in various experimental settings. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, ensuring the integrity and reliability of their scientific investigations.
References
-
LookChem. METHOXYMETHYL ISOTHIOCYANATE. [Link]
-
ResearchGate. Synthesis and Characterization of Isothiocyanate Poly(Methyl Eugenol) and Thiosemicarbazide Poly(Methyl Eugenol). [Link]
-
Wikipedia. Methyl isothiocyanate. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0219357). [Link]
-
Chemical Communications (RSC Publishing). Recent advancement in the synthesis of isothiocyanates. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. Formation and characterization of methoxy isothiocyanate (CH3ON=C=S) and methyl cyanate N-sulfide (CH3OC≡N+-S-) as radical cations and neutrals in the gas phase. [Link]
-
ChemRxiv. Experimental Two-Dimensional Infrared Spectra of Methyl-Thiocyanate in Water and Organic Solvents. [Link]
-
SciSpace. Mass Spectra of Isothiocyanates. [Link]
-
PubMed. Identification of potential protein targets of isothiocyanates by proteomics. [Link]
-
FooDB. Showing Compound Methyl isothiocyanate (FDB012372). [Link]
-
Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]
-
PubMed. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
-
Chemical Papers. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]
-
PubMed. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). [Link]
-
PubMed. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl.... [Link]
-
New Home Pages of Dr. Rainer Glaser. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. [Link]
-
Semantic Scholar. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Identification of potential protein targets of isothiocyanates by proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
